7-Bromo-3,3-difluoroindolin-2-one
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Overview
Description
7-Bromo-3,3-difluoroindolin-2-one is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in medicinal chemistry. The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs, making it a valuable scaffold for developing new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3,3-difluoroindolin-2-one typically involves the halogenation of indole derivatives. One common method is the reaction of appropriately substituted isatin derivatives with diethylaminosulfur trifluoride (DAST) to produce 3,3-difluoro-2-oxindoles, which are then brominated to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-3,3-difluoroindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction of 3,3-difluoro-2-oxindoles using borane tetrahydrofuran complex yields 3,3-difluoroindolines.
Substitution: Electrophilic substitution reactions can occur on the indole nucleus due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Borane tetrahydrofuran complex is used for the reduction of oxindoles.
Substitution: Halogenation reagents such as bromine and fluorine sources like DAST are commonly used.
Major Products Formed:
Oxidation: Formation of oxindoles.
Reduction: Formation of 3,3-difluoroindolines.
Substitution: Formation of various halogenated indole derivatives.
Scientific Research Applications
7-Bromo-3,3-difluoroindolin-2-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Bromo-3,3-difluoroindolin-2-one involves its interaction with specific molecular targets and pathways. The compound’s halogenated indole nucleus allows it to bind with high affinity to multiple receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
- 5-Iodoindole
- 4-Fluoroindole
- 7-Chloroindole
- 7-Bromoindole
Comparison: 7-Bromo-3,3-difluoroindolin-2-one is unique due to the presence of both bromine and fluorine atoms on the indole nucleus, which imparts distinct electronic and steric properties. This combination enhances its stability, reactivity, and biological activity compared to other halogenated indole derivatives .
Properties
IUPAC Name |
7-bromo-3,3-difluoro-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NO/c9-5-3-1-2-4-6(5)12-7(13)8(4,10)11/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGUJVXGMIRFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1360928-68-2 |
Source
|
Record name | 7-bromo-3,3-difluoro-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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